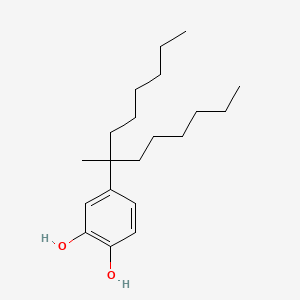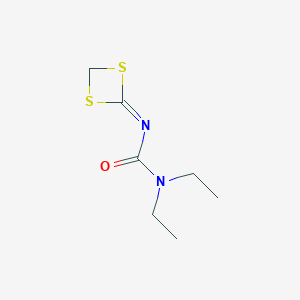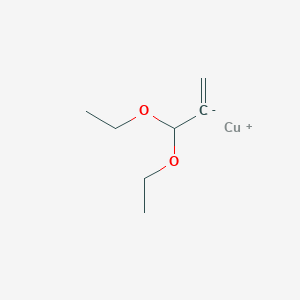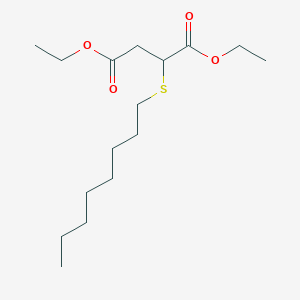![molecular formula C4H13NO9P2S B14620053 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid CAS No. 58480-01-6](/img/structure/B14620053.png)
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid is a chemical compound with the molecular formula C4H13NO9P2S. It is a phosphonomethylated derivative of taurine (2-aminoethanesulfonic acid) and is known for its unique properties and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid typically involves the reaction of taurine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound involves high-throughput hydrothermal screening to optimize synthesis conditions and access pure crystalline phases. This method ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Its proton conduction properties are attributed to the formation of hydrogen-bonding networks and proton transfer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taurine (2-aminoethanesulfonic acid): The parent compound from which 2-[Bis(phosphonomethyl)amino]ethanesulfonic acid is derived.
Phosphonomethylated derivatives: Other compounds with similar phosphonomethyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of phosphonomethyl and sulfonic acid groups, which confer distinct chemical and physical properties. Its ability to form stable coordination complexes and exhibit proton conduction properties makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
58480-01-6 |
|---|---|
Molekularformel |
C4H13NO9P2S |
Molekulargewicht |
313.16 g/mol |
IUPAC-Name |
2-[bis(phosphonomethyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C4H13NO9P2S/c6-15(7,8)3-5(4-16(9,10)11)1-2-17(12,13)14/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H,12,13,14) |
InChI-Schlüssel |
FMQLJKRHLSCZEW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



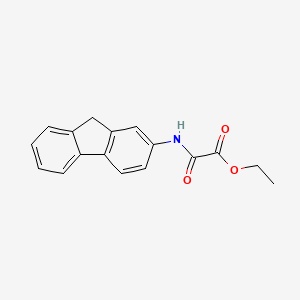
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
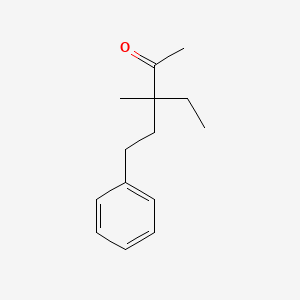
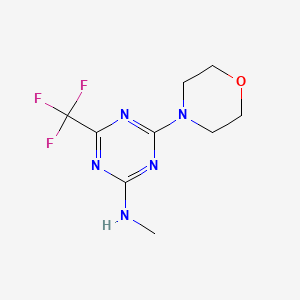

![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
